molecular formula C20H20ClN5O B2953345 2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2097912-03-1

2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2953345
CAS RN: 2097912-03-1
M. Wt: 381.86
InChI Key: JVOFOGJRSHRMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . The active drug selectively inhibits PCSK9 protein synthesis .

Scientific Research Applications

Structural and Electronic Properties Analysis Research into the structural and electronic properties of anticonvulsant drugs similar to 2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one has been conducted. These studies involve crystal structure analysis through single crystal X-ray diffraction and molecular orbital calculations. Such research helps understand the interaction between molecular structure and pharmacological activity, focusing on the inclination of phenyl rings, delocalization of nitrogen lone pairs, and orientation of piperidine-like groups (Georges, Vercauteren, Evrard, & Durant, 1989).

Synthesis and Transformation Studies Investigations into the synthesis and unexpected transformations of compounds containing elements of the 2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one structure have been reported. These studies explore the cyclization reactions and resultant formation of various heterocyclic derivatives, providing insights into potential pharmacological applications and synthetic pathways for related compounds (Anusevičius et al., 2014).

Antibacterial Activity Research Research focused on the antibacterial properties of synthesized compounds structurally related to 2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one highlights the potential of these molecules in medicinal chemistry. Investigations into the antibacterial efficacy of these compounds could lead to the development of new antibiotics, addressing the growing need for novel antimicrobial agents (Anusevičius et al., 2014).

Molecular Docking and Screening The exploration of novel pyridine and fused pyridine derivatives for their binding energies against target proteins through in silico molecular docking screenings represents another significant application. This research paves the way for the identification of compounds with potential therapeutic effects, particularly in areas such as antimicrobial and antioxidant activities (Flefel et al., 2018).

Mechanism of Action

The compound selectively inhibits PCSK9 protein synthesis . This inhibition is achieved through the action of the active drug, which is produced when the prodrug is converted by liver carboxyesterase (CES1) .

Future Directions

The future directions for this compound could involve further studies on its pharmacological effects, particularly its selective inhibition of PCSK9 protein synthesis . Additionally, its potential as a prodrug could be explored further, particularly in terms of its conversion to an active drug by liver carboxyesterase (CES1) .

properties

IUPAC Name

2-[[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O/c21-17-13-23-10-5-19(17)25-11-6-15(7-12-25)14-26-20(27)2-1-18(24-26)16-3-8-22-9-4-16/h1-5,8-10,13,15H,6-7,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOFOGJRSHRMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.